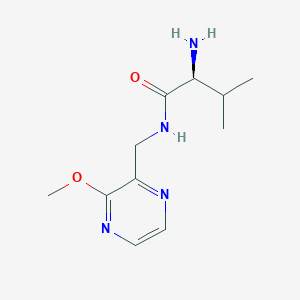

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide is a chiral amide derivative characterized by a (S)-configured 2-amino-3-methylbutyramide backbone and a 3-methoxy-pyrazine substituent. However, commercial availability of this compound has been discontinued, as noted in supplier databases . Its synthesis and characterization methods align with established protocols for analogous amides, involving reactions of acyl chlorides or activated carboxylic acids with amino alcohols or amines, followed by spectroscopic validation (e.g., NMR, X-ray crystallography) .

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7(2)9(12)10(16)15-6-8-11(17-3)14-5-4-13-8/h4-5,7,9H,6,12H2,1-3H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUENCRWCNWYNCY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=NC=CN=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=NC=CN=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the methoxy group through a nucleophilic substitution reaction. The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Variations and Substituent Effects

The compound’s structural analogues differ primarily in:

- Pyrazine ring substituents (e.g., methoxy, chloro, cyano).

- N-substituents (e.g., cyclopropyl, ethyl, benzyl derivatives).

- Backbone modifications (e.g., dimethylation, nitro groups).

Below is a comparative analysis of selected analogues (Table 1).

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Bioactivity

- Chloro Group : Increases electronegativity, favoring halogen bonding with biological targets (e.g., enzymes) .

- Cyano Group: Participates in hydrogen bonding and dipole interactions, enhancing binding affinity .

- Nitro Group : Electron-withdrawing nature may increase metabolic stability or reactivity in prodrug designs .

Biological Activity

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide is a chiral compound notable for its structural features, including an amino group and a methoxy-substituted pyrazine moiety. These characteristics suggest potential biological activities that may be relevant in pharmacological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Amino Group | Contributes to the compound's basicity and potential interactions with biological targets. |

| Methoxy Group | Enhances lipophilicity and may influence receptor binding. |

| Pyrazine Moiety | Provides aromatic properties, potentially affecting biological activity. |

| Chiral Center | The stereochemistry may impact pharmacodynamics and pharmacokinetics. |

The biological activity of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The following pathways are believed to be influenced by this compound:

- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes, thereby influencing metabolic pathways.

- Receptor Interaction : It could bind to specific receptors, altering signal transduction processes within cells.

- Gene Expression : The compound may affect transcription factors, leading to changes in gene expression profiles.

Biological Activities

Research indicates that (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating infections.

- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory responses, which could have implications for conditions such as arthritis.

- Neuroprotective Properties : Some findings suggest neuroprotective effects, indicating potential applications in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of compounds similar to (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide:

- Study 1 : A study evaluated the antimicrobial properties of methoxy-substituted pyrazines against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting a mechanism involving disruption of cell wall synthesis.

- Study 2 : Research focused on the anti-inflammatory effects of pyrazine derivatives showed that they could downregulate pro-inflammatory cytokines in vitro, indicating a potential therapeutic role in inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3-methyl-butyramide, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide | Acetamide moiety | Moderate antimicrobial activity |

| (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-butyramide | Butyramide moiety | Enhanced neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.